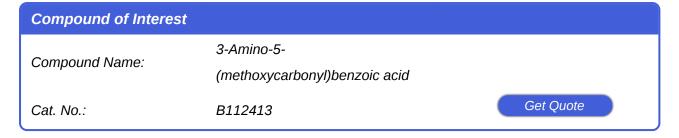


Functionalization of 3-Amino-5(methoxycarbonyl)benzoic Acid for Advanced Materials

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Application Note & Protocols for Researchers in Materials Science and Drug Development

Introduction

3-Amino-5-(methoxycarbonyl)benzoic acid is a versatile trifunctional molecule poised for significant applications in materials science. Its unique structure, featuring an amine, a carboxylic acid, and a methyl ester, offers orthogonal chemical handles for strategic functionalization. This allows for its use as a building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs), functional polymers, and for surface modifications. The presence of the amino group provides a site for post-synthetic modification, enabling the introduction of specific functionalities to tailor material properties. The carboxylate and ester groups offer opportunities for coordination with metal centers to form porous frameworks or for polymerization to create novel polyamide-esters. This document provides detailed protocols for the functionalization of **3-Amino-5-(methoxycarbonyl)benzoic acid** and its incorporation into functional materials, supported by quantitative data and workflow diagrams.

I. Post-Synthetic Modification of Amino-Functionalized Materials



One of the key applications of **3-Amino-5-(methoxycarbonyl)benzoic acid** is in the post-synthetic modification (PSM) of materials that already possess amino functionalities. This approach is particularly relevant for tailoring the internal environment of metal-organic frameworks (MOFs). By reacting a molecule like **3-Amino-5-(methoxycarbonyl)benzoic acid** with an amino-functionalized MOF, one can introduce further reactive sites (the carboxylic acid and methyl ester) for subsequent functionalization or to modulate the surface properties of the pores.

A common strategy for this is through amide bond formation, a robust and well-established reaction in organic chemistry. Peptide coupling reagents are often employed to facilitate this reaction under mild conditions, which is crucial for preserving the crystalline structure of the MOF.

Experimental Protocol: Amide Coupling on an Amino-Functionalized MOF

This protocol describes the post-synthetic modification of an amino-functionalized MOF, such as UiO-66-NH2, with **3-Amino-5-(methoxycarbonyl)benzoic acid** using a carbodiimide coupling agent.

Materials:

- UiO-66-NH2 (or other amino-functionalized MOF)
- 3-Amino-5-(methoxycarbonyl)benzoic acid
- N,N'-Diisopropylcarbodiimide (DIC)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Ethanol

Procedure:



- Activation of MOF: Activate the UiO-66-NH2 by heating at 120°C under vacuum for 12 hours to remove guest solvent molecules from the pores.
- Reaction Setup: In a nitrogen-filled glovebox, suspend 100 mg of activated UiO-66-NH2 in 10 mL of anhydrous DMF.
- Reagent Solution: In a separate vial, dissolve 58.5 mg (0.3 mmol) of 3-Amino-5-(methoxycarbonyl)benzoic acid and 47 μL (0.3 mmol) of DIC in 5 mL of anhydrous DMF.
- Coupling Reaction: Add the reagent solution to the MOF suspension. Seal the reaction vessel and stir at room temperature for 24 hours.
- Work-up and Purification:
 - Collect the solid product by centrifugation.
 - Wash the product sequentially with fresh DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove unreacted reagents and byproducts.
 - Exchange the solvent with ethanol (3 x 10 mL).
 - Dry the functionalized MOF under vacuum at 60°C for 12 hours.
- Characterization: Characterize the resulting material using Powder X-ray Diffraction (PXRD) to confirm the retention of the framework structure, and FT-IR spectroscopy to verify the formation of the amide bond (presence of amide C=O and N-H stretching bands).

Quantitative Data Summary:



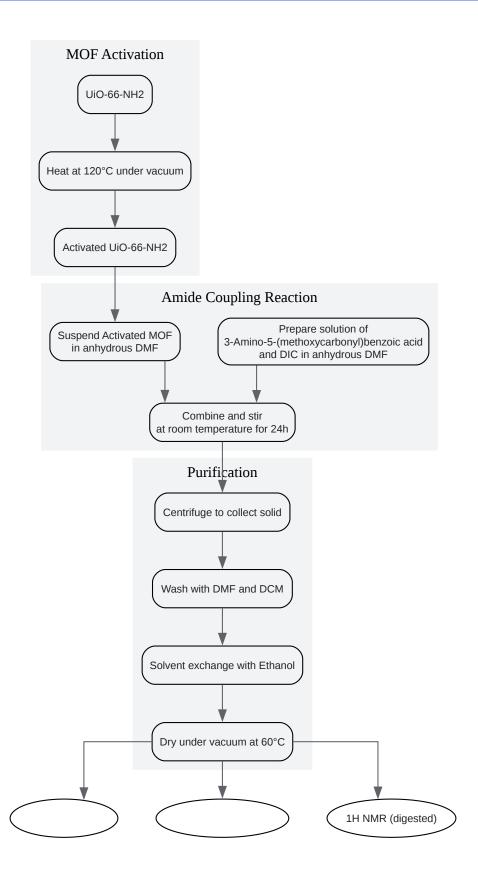
Methodological & Application

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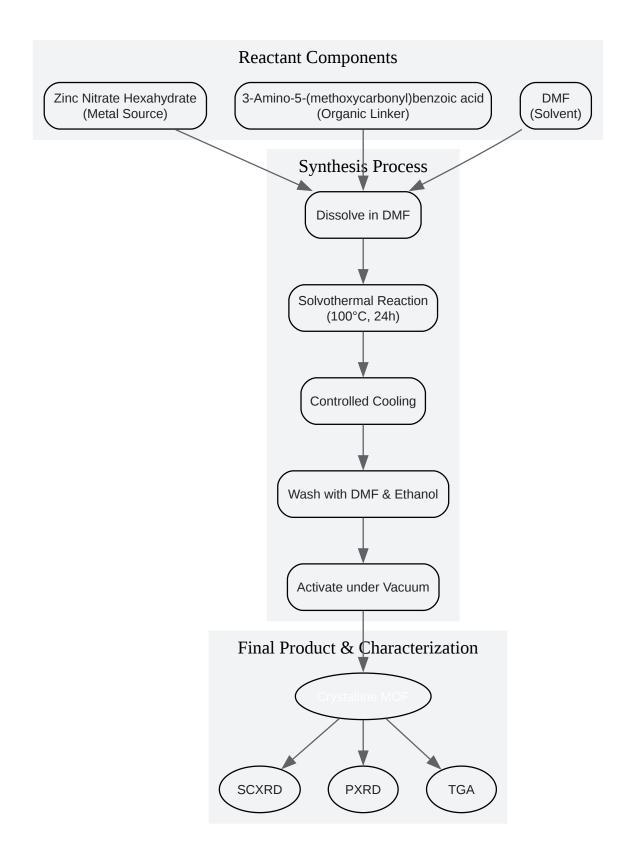
Parameter	Value	Method of Analysis
Molar Ratio (MOF-NH2 : Acid : DIC)	1:3:3	Stoichiometry
Reaction Time	24 hours	-
Reaction Temperature	Room Temperature	-
Yield of Functionalization	>90% (based on NMR of digested sample)	1H NMR Spectroscopy

Experimental Workflow:













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